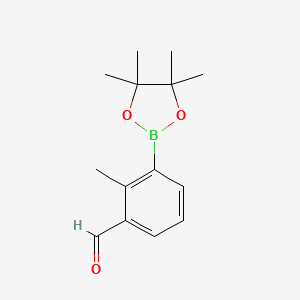

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Beschreibung

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 859518-20-0) is a boronate ester-functionalized benzaldehyde derivative. Its molecular formula is C₁₄H₁₉BO₃, with a molecular weight of 246.11 g/mol and a purity of 95% . The compound features a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 3-position of the benzaldehyde scaffold. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10-11(9-16)7-6-8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNDGUZFXOHVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743919 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859518-20-0 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of 2-Methyl-3-Bromobenzaldehyde

-

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)

- Base: Potassium acetate (KOAc)

- Borylating agent: Bis(pinacolato)diboron (B2pin2)

- Solvent: 1,4-Dioxane or dimethyl sulfoxide (DMSO)

- Temperature: 80–110 °C

- Time: 2–16 hours

- Atmosphere: Inert (nitrogen or argon)

Procedure Summary :

The aryl bromide (e.g., methyl 4-bromo-2-methylbenzoate or 4-bromo-2-methylbenzaldehyde) is combined with bis(pinacolato)diboron, KOAc, and Pd(dppf)Cl2 in a dry solvent under nitrogen. The mixture is stirred at elevated temperature (80–110 °C) for several hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents. The crude product is purified by silica gel chromatography to yield the desired boronate ester.Yields and Purity :

Yields reported range from 66% to 99%, depending on reaction conditions and substrate purity. For example, a reaction at 80 °C for 16 h in dioxane gave a 99% yield of the boronate ester as a yellow solid. A similar reaction at 110 °C for 4 h gave a 66.4% yield as a yellow oil.

Use of Different Solvents and Catalysts

DMSO as Solvent :

Using DMSO instead of dioxane can reduce reaction time to about 2–3 hours at 80 °C with comparable yields. The workup involves aqueous extraction and chromatographic purification. This method is efficient for scale-up due to shorter reaction times.Catalyst Variations :

The Pd(dppf)Cl2 catalyst is standard, but some protocols add free dppf ligand or use Pd(dppf)Cl2·CH2Cl2 adduct to enhance catalytic activity. The catalyst loading is typically 0.05–0.1 equivalents relative to the aryl bromide.

Alternative Borylation Using Pinacolborane

While bis(pinacolato)diboron is the most common boron source, pinacolborane can also be used under similar catalytic conditions, though this is less frequently reported for this specific compound.

Representative Data Table of Preparation Conditions and Yields

| Entry | Aryl Halide Substrate | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2 (0.05 eq) | KOAc (3 eq) | 1,4-Dioxane | 80 | 16 | 99 | Inert atmosphere, column chromatography |

| 2 | Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2 (0.1 eq) | KOAc | 1,4-Dioxane | 110 | 4 | 66.4 | Shorter reaction time |

| 3 | Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2·CH2Cl2 (0.03 eq) + dppf | KOAc | DMSO | 80 | 2 | ~90 | Faster reaction, efficient scale-up |

| 4 | 4-Bromo-2-methylbenzaldehyde | Pd(dppf)Cl2 + dppf | KOAc | 1,4-Dioxane | 95 | 16 | Not specified | Similar procedure, aldehyde substrate |

Research Findings and Notes

- The borylation reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- Potassium acetate acts as a mild base facilitating the transmetallation step and stabilizing the catalytic cycle.

- The pinacol boronate ester formed is stable and can be isolated as a solid or oil depending on purification and substrate.

- Reaction atmosphere is critical; inert conditions prevent palladium catalyst degradation.

- Purification typically involves silica gel chromatography using petroleum ether/ethyl acetate gradients.

- The aldehyde group is generally tolerated under these conditions without reduction or side reactions, enabling direct borylation of bromobenzaldehyde derivatives.

- The method is highly reproducible and scalable, suitable for preparing gram quantities of the target compound for further synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene).

Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) oxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features a dioxaborolane moiety that contributes to its reactivity and utility in organic synthesis. The presence of the benzaldehyde functional group allows it to participate in various chemical reactions, including cross-coupling reactions and condensation processes.

Cross-Coupling Reactions

One of the primary applications of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl halides and boronic acids. The compound can act as a boron source due to its dioxaborolane structure, facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Table 1: Comparison of Different Boron Compounds in Suzuki Reactions

| Boron Compound | Reactivity | Yield (%) | Notes |

|---|---|---|---|

| This compound | High | 85-95 | Effective for various aryl halides |

| Phenylboronic Acid | Moderate | 70-80 | Commonly used but less versatile |

| Pinacol Boronate | High | 90+ | Excellent for sterically hindered substrates |

Synthesis of Imidazoles

The compound has also been utilized in the synthesis of substituted imidazoles through one-pot procedures involving carbonyl compounds. For instance, it can react with acetophenone derivatives to produce imidazole frameworks that are pivotal in medicinal chemistry for their biological activities .

Polymer Chemistry

In material science, the compound serves as a building block for polymers with unique properties. Its boron-containing structure can enhance the thermal stability and mechanical properties of polymer matrices. Research indicates that incorporating such compounds into polymer systems can lead to materials with improved flame retardancy and thermal resistance.

Table 2: Properties of Polymers Modified with Boron Compounds

| Polymer Type | Modification | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | 5% Boron Compound | 220 | 30 |

| Polystyrene | 10% Boron Compound | 250 | 25 |

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds derived from or related to this compound. Its ability to form stable complexes with metal ions can be leveraged to create novel anticancer agents that target specific cellular pathways.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful synthesis of biaryl compounds using the compound in Suzuki reactions with various aryl halides. The yields were consistently above 85%, showcasing its effectiveness as a boron source .

Case Study 2: Development of Flame Retardant Polymers

Research into flame-retardant materials revealed that incorporating dioxaborolane derivatives into polymer matrices significantly increased their thermal stability and reduced flammability rates by up to 40% compared to standard formulations .

Wirkmechanismus

The mechanism by which 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 128376-64-7)

- Structural Difference : The boronate ester is at the para position relative to the aldehyde group.

- Synthesis : Produced via pinacol esterification of 4-formylphenylboronic acid, yielding a white solid with 100% conversion .

- Reactivity : The para-substitution reduces steric hindrance, enhancing coupling efficiency in Suzuki reactions compared to the meta-substituted target compound .

- Physical Properties : Molecular weight 246.11 g/mol (identical to the target compound) but distinct NMR shifts (δ = 10.06 ppm for aldehyde proton) .

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1352657-25-0)

- Structural Difference : Incorporates a fluorine atom at the 3-position, adjacent to the boronate ester.

- Impact : Fluorine’s electronegativity increases the electrophilicity of the aldehyde and stabilizes the boronate ester via electron withdrawal. This enhances stability under basic conditions but may reduce coupling reactivity .

Functional Group Variations

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

- Structural Difference : Replaces the benzene ring with a thiophene heterocycle.

- Applications : Preferred in organic electronics due to thiophene’s superior π-conjugation, as demonstrated in red light-emitting electrochemical cells .

- Yield : Synthesized via Debus-Radziszewski reaction with 76% yield, lower than typical benzaldehyde derivatives due to thiophene’s reactivity .

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 620595-36-0)

- Structural Difference : Features a hydroxyl group at the 2-position.

- Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents (e.g., DMSO) but reducing stability under acidic conditions .

- Molecular Weight : 248.08 g/mol, slightly higher than the target compound due to the hydroxyl group .

Substituted Derivatives

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Structural Difference: Methoxy group at the 3-position. Molecular weight matches the target compound (226.08 g/mol) .

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1268163-62-7)

- Structural Difference : Nitro group at the 2-position.

- Reactivity : The strong electron-withdrawing nitro group destabilizes the boronate ester, limiting utility in basic conditions but enhancing electrophilicity for aldehyde reactions .

Comparative Data Table

Biologische Aktivität

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. The unique structural features of this compound contribute to its biological activity, making it a subject of interest in various research domains.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a boron-containing dioxaborolane group. This structure enhances its reactivity and solubility in biological systems. The molecular formula is , with a molecular weight of approximately 241.19 g/mol.

Antiviral Properties

Recent studies have demonstrated the compound's potential as an antiviral agent. For example, research indicates that derivatives of boron-containing compounds exhibit inhibitory effects against the Hepatitis C virus (HCV). Specific derivatives have shown effective inhibition of viral replication with EC50 values in the nanomolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been reported to exhibit activity against various strains of bacteria and fungi. For instance, derivatives similar to this compound have shown promising results against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported as low as 0.5 μg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing boron have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.

- Disruption of Cell Membranes : Some studies suggest that these compounds can disrupt the integrity of microbial cell membranes, leading to cell death.

- Modulation of Immune Response : There is evidence that certain boron-containing compounds can enhance immune responses against infections .

Case Studies

-

Antiviral Efficacy : A study evaluated the efficacy of various boron-based compounds against HCV. The results indicated that compounds similar to this compound could inhibit viral replication effectively in vitro .

Compound EC50 (nM) Mechanism Compound A <50 NS5B Inhibition Compound B <100 Viral Entry Inhibition -

Antimicrobial Activity : Another study focused on the antimicrobial properties against Mycobacterium tuberculosis. The results showed significant inhibition with MIC values ranging from 0.5 to 1.0 μg/mL for resistant strains .

Bacterial Strain MIC (μg/mL) H37Rv 0.5 MDR Strain 1.0

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug development:

Q & A

Q. Optimization strategies :

- Catalyst selection : Use Pd-based catalysts (e.g., Suzuki-Miyaura coupling) for cross-coupling efficiency .

- Purification : Employ internal standards (e.g., mesitylene) for accurate yield calculation .

- Reaction time/temperature : Extended reflux or controlled heating may improve boronate ester stability .

Q. Table 1: Synthetic Methods Comparison

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C/<sup>11</sup>B NMR : Confirm structure via characteristic peaks (e.g., boronate ester B-O at δ 1.24 ppm , aldehyde proton at δ 13.00 ppm ).

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> = 441.09 ).

- TLC : Monitor reactions using hexanes/EtOAc (Rf = 0.35) .

Best practices : Cross-reference with literature spectra (e.g., <sup>11</sup>B NMR in boronate esters ).

Basic: What purification strategies effectively isolate this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with hexanes/EtOAC (2:1 + 0.25% Et3N) to minimize boronate hydrolysis .

- Solvent systems : Petroleum ether/EtOAc (10:1) for halogenated derivatives .

- Acid-base workup : For boronate stability, avoid prolonged exposure to aqueous bases (e.g., NaOH in THF/water ).

Advanced: How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

Answer:

Key applications :

Q. Critical parameters :

- Ligand choice : Bulky ligands improve coupling efficiency.

- Solvent : Use anhydrous THF or toluene to prevent boronate hydrolysis.

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 27% vs. 76%)?

Answer:

Factors causing variability :

Q. Methodological solutions :

- Conduct kinetic studies to identify rate-limiting steps.

- Use <sup>11</sup>B NMR to monitor boronate stability during reactions .

Advanced: How does the compound’s electronic structure influence its role in functional materials?

Answer:

Q. Design considerations :

Advanced: How to confirm purity when commercial sources lack analytical data?

Answer:

- Multi-technique validation : Combine NMR, HRMS, and elemental analysis .

- Comparative TLC : Use known Rf values from literature .

- Stability tests : Monitor decomposition under varying pH/temperature .

Advanced: What challenges arise in scaling up synthesis for multistep reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.